![molecular formula C18H19N3O3S B2432844 N'-[1-(苯磺酰基)哌啶-4-亚基]苯甲酰肼 CAS No. 478248-16-7](/img/structure/B2432844.png)
N'-[1-(苯磺酰基)哌啶-4-亚基]苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide is a chemical compound with the molecular formula C19H21N3O3S It is known for its unique structure, which includes a phenylsulfonyl group and a piperidinylidene moiety
科学研究应用
N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide typically involves the reaction of 1-(phenylsulfonyl)piperidine with benzenecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate the production of larger quantities of the compound, with careful control of reaction parameters to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylsulfonyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide include:
Uniqueness
What sets N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide apart from these similar compounds is its unique combination of the phenylsulfonyl and piperidinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(15-7-3-1-4-8-15)20-19-16-11-13-21(14-12-16)25(23,24)17-9-5-2-6-10-17/h1-10H,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLNLJTZSEMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
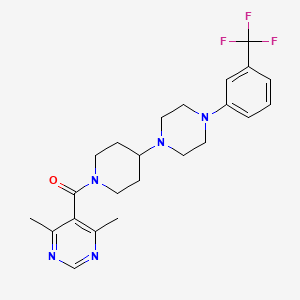
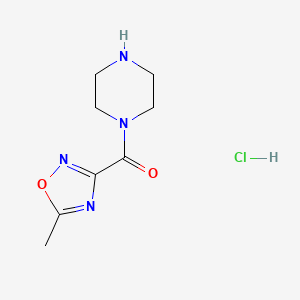
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)
![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
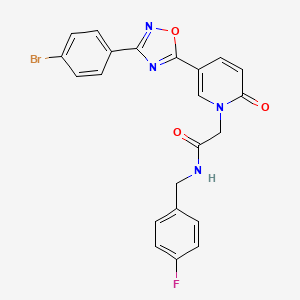
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)
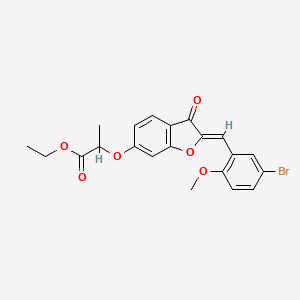
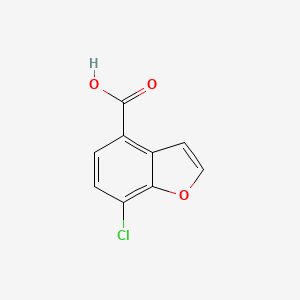
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
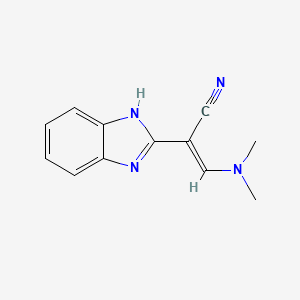
![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)
